molecular formula C10H16O3Si B13806824 2-Furanpropanoic acid, trimethylsilyl ester CAS No. 55493-98-6

2-Furanpropanoic acid, trimethylsilyl ester

Cat. No.: B13806824
CAS No.: 55493-98-6
M. Wt: 212.32 g/mol
InChI Key: RQMGMQXANVHACS-UHFFFAOYSA-N
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Description

2-Furanpropanoic acid trimethylsilyl ester is an organic compound that belongs to the class of esters. It is characterized by the presence of a furan ring, a propanoic acid moiety, and a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpropanoic acid trimethylsilyl ester typically involves the esterification of 2-furanpropanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Furanpropanoic acid trimethylsilyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-furanpropanoic acid and trimethylsilanol.

    Oxidation: The furan ring can undergo oxidation reactions to form furan derivatives with different functional groups.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products:

    Hydrolysis: 2-Furanpropanoic acid and trimethylsilanol.

    Oxidation: Various oxidized furan derivatives.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

2-Furanpropanoic acid trimethylsilyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.

    Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.

    Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furanpropanoic acid trimethylsilyl ester involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the carboxylic acid site. The furan ring can participate in electrophilic and nucleophilic reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

    2-Furanpropanoic acid: The parent compound without the trimethylsilyl group.

    Furan-2-carboxylic acid: Another furan derivative with a carboxylic acid group.

    Trimethylsilyl acetate: An ester with a trimethylsilyl group but a different acid moiety.

Uniqueness: 2-Furanpropanoic acid trimethylsilyl ester is unique due to the combination of the furan ring and the trimethylsilyl group. This combination imparts specific chemical properties that make it useful in various applications, particularly in organic synthesis and analytical chemistry.

Properties

CAS No.

55493-98-6

Molecular Formula

C10H16O3Si

Molecular Weight

212.32 g/mol

IUPAC Name

trimethylsilyl 3-(furan-2-yl)propanoate

InChI

InChI=1S/C10H16O3Si/c1-14(2,3)13-10(11)7-6-9-5-4-8-12-9/h4-5,8H,6-7H2,1-3H3

InChI Key

RQMGMQXANVHACS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CCC1=CC=CO1

Origin of Product

United States

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